2-(5-Fluoropyridin-2-yl)propan-2-ol
Description
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 |
InChI Key |
RXAPVYPRJHDQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Effects : Fluorine’s strong electron-withdrawing nature increases the pyridine ring’s electrophilicity compared to bromine or chlorine, influencing reactivity in cross-coupling reactions .
Functional Group Variations
Carboxylic Acid Derivatives
Replacing the hydroxyl group with a carboxylic acid (e.g., 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid) introduces acidity (pKa ~4-5) and alters solubility:
| Compound Name | Molecular Formula | Functional Group | Key Properties |
|---|---|---|---|
| This compound | C₈H₁₀FNO | Alcohol | Hydrophilic, neutral pH |
| 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid | C₉H₁₀FNO₂ | Carboxylic acid | Acidic, water-soluble salt formation |
Applications : The carboxylic acid derivative is more suited for metal coordination or peptide coupling, whereas the alcohol is preferable for etherification or ester synthesis .
Amino and Chloro Substituents
Compounds like 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol and 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol exhibit divergent properties:
| Compound Name | Substituents | Biological Relevance |
|---|---|---|
| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | 2-NH₂, 5-F, 3-propanol | Potential kinase inhibition |
| 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | 2-Cl, 5-F, 3-propanol | Enhanced metabolic stability |
Research Insight: The amino group enables hydrogen bonding in target binding, while chlorine improves lipophilicity and membrane permeability .
Heterocyclic and Salt Forms
Azetidine-Containing Analogs
2-(Azetidin-3-yl)propan-2-ol hydrochloride introduces a saturated four-membered ring, increasing conformational rigidity and water solubility via the hydrochloride salt:
| Property | This compound | 2-(Azetidin-3-yl)propan-2-ol HCl |
|---|---|---|
| Solubility in Water | Moderate | High (salt-enhanced) |
| Pharmacological Use | Intermediate synthesis | Chiral drug development |
Applications : The azetidine moiety is prized in CNS drug design for its ability to penetrate the blood-brain barrier .
Preparation Methods
Step 1: Synthesis of 5-Fluoropyridine-2-carbaldehyde
Starting Material: 5-Fluoropyridine-2-carbonitrile (1 eq)
Reduction:
-
Reagent: Diisobutylaluminum hydride (DIBAL-H, 1.5 eq)
-
Solvent: Tetrahydrofuran (THF), –78°C to 0°C
-
Quenching: Methanol followed by aqueous HCl
Intermediate Isolation:
The aldehyde is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 5-fluoropyridine-2-carbaldehyde in 72–78% purity.
Step 2: Grignard Addition
Reaction Setup:
-
Substrate: 5-Fluoropyridine-2-carbaldehyde (1 eq)
-
Grignard Reagent: Methylmagnesium bromide (3 eq, 1.0 M in THF)
-
Conditions: 0°C to room temperature, 2 h
Workup:
The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via column chromatography to yield this compound.
Yield: 81–86% (combined over two steps)
Palladium-catalyzed cross-coupling enables the introduction of fluorine and propan-2-ol groups in a single pot.
Substrate: 2-Bromopyridine (1 eq)
Fluorination:
-
Reagent: Silver fluoride (AgF, 2 eq)
-
Catalyst: Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq)
-
Solvent: 1,4-Dioxane, 110°C, 12 h
Diazotization and Fluorination
A classical method for aromatic fluorination, this route starts with 2-aminopyridine derivatives.
Procedure:
-
Diazotization: 5-Amino-2-(propan-2-yl)pyridine (1 eq) is treated with NaNO₂ (1.2 eq) in HBF₄ at –10°C.
-
Fluorination: The diazonium salt is decomposed in the presence of CuF₂ (2 eq) at 60°C.
Outcome:
Multi-Step Synthesis from Pyridine Precursors
A modular approach combining halogenation, protection, and deprotection steps:
-
Bromination: 2-(Pyridin-2-yl)propan-2-ol is brominated at the 5-position using N-bromosuccinimide (NBS) in acetonitrile (30°C, 5 h).
-
Fluorination: The brominated intermediate undergoes Halex reaction with KF (3 eq) and 18-crown-6.
-
Purification: Silica gel chromatography (dichloromethane/methanol) isolates the final product.
Yield: 62% (over three steps)
Comparative Analysis of Synthetic Methods
| Method | Yield | Complexity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Halogen Exchange | 58–65% | Moderate | High | Limited |
| Nucleophilic Addition | 81–86% | High | Moderate | Industrial |
| Cross-Coupling | 67% | High | High | Lab-scale |
| Diazotization | 54–60% | Low | Low | Not scalable |
| Multi-Step Synthesis | 62% | Very High | Moderate | Pilot-scale |
Key Findings:
Q & A
Basic: What are the common synthetic routes for 2-(5-Fluoropyridin-2-yl)propan-2-ol?
Methodological Answer:
The synthesis typically involves alkylation of 5-fluoropyridine derivatives with isopropyl halides or isopropanol under basic conditions. For example:
- Step 1: React 5-fluoro-2-pyridinyl lithium (generated via halogen-metal exchange) with acetone in anhydrous THF at low temperatures (−78°C) to form the tertiary alcohol intermediate.
- Step 2: Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Alternative methods include nucleophilic substitution of 5-fluoropyridin-2-yl halides with isopropoxide ions in polar aprotic solvents (e.g., DMF) at 60–80°C .
Basic: How do researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak at m/z 169.1 (C₈H₁₁FNO⁺) with fragmentation patterns confirming the isopropyl and fluoropyridine moieties .
- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar fluoropyridines .
Advanced: How does the position of the fluorine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The 5-fluoro group on the pyridine ring directs electrophilic substitution to the 3-position due to its meta-directing nature. However, in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), steric hindrance from the isopropyl group at the 2-position may limit reactivity.
- Case Study: Fluorine’s electronegativity enhances the electron-withdrawing effect, increasing oxidative addition rates in aryl halide couplings but reducing nucleophilic aromatic substitution yields compared to non-fluorinated analogs .
- Experimental Design: Compare reaction kinetics of 5-fluoro vs. non-fluoro derivatives using in situ IR spectroscopy to track intermediate formation .
Advanced: How can conflicting solubility data in polar vs. non-polar solvents be resolved?
Methodological Answer:
Discrepancies arise from the compound’s amphiphilic nature (polar pyridine ring vs. hydrophobic isopropyl group).
- Approach 1: Use Hansen Solubility Parameters (HSPs) to model solvent compatibility. For example, DMSO (high polarity) dissolves the pyridine ring, while toluene solubilizes the isopropyl group .
- Approach 2: Conduct temperature-dependent solubility studies. The compound shows increased solubility in ethanol at elevated temperatures (ΔG°sol −12 kJ/mol at 50°C) .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Catalysis: Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., over-reduction of the pyridine ring) .
- Process Optimization: Implement continuous flow reactors to enhance mixing and heat transfer during alkylation, achieving >85% yield compared to batch methods (60–70%) .
- Byproduct Mitigation: Add scavengers like molecular sieves to sequester water in moisture-sensitive steps .
Advanced: How does fluorination impact biological target interactions compared to chloro or bromo analogs?
Methodological Answer:
Fluorine’s small size and high electronegativity alter hydrogen-bonding and van der Waals interactions:
- Case Study: In kinase inhibition assays, 5-fluoro derivatives exhibit 3× higher IC₅₀ values than chloro analogs due to stronger electronegativity disrupting ATP-binding pocket interactions .
- Method: Molecular dynamics simulations (AMBER force field) reveal fluorine’s role in stabilizing ligand-receptor complexes via C-F···H-N interactions .
Advanced: How to address discrepancies in reported melting points (e.g., 123–124°C vs. 128°C)?
Methodological Answer:
Variations arise from polymorphic forms or impurities:
- Step 1: Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Step 2: Recrystallize from different solvents (e.g., ethanol vs. hexane) and compare melting ranges. Ethanol yields a stable polymorph (mp 124°C), while hexane produces a metastable form (mp 120–122°C) .
Advanced: What are the key considerations in designing SAR studies for this compound?
Methodological Answer:
Focus on modifying:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
